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Compound of Interest

Compound Name: THRX-195518

Cat. No.: B1426059 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of the M3 muscarinic receptor activity of the active metabolite THRX-
195518 and its parent drug, revefenacin. This analysis is supported by available preclinical

data and detailed experimental methodologies.

Revefenacin is a long-acting muscarinic antagonist (LAMA) indicated for the maintenance

treatment of chronic obstructive pulmonary disease (COPD).[1] Its therapeutic effect is primarily

mediated through the inhibition of the M3 muscarinic acetylcholine receptor in the smooth

muscle of the airways, leading to bronchodilation.[1][2] Upon administration, revefenacin is

metabolized to its major active metabolite, THRX-195518.[1] Understanding the M3 receptor

activity of this metabolite is crucial for a comprehensive pharmacological profile.

Quantitative Comparison of M3 Receptor Activity
Preclinical studies have established that THRX-195518 exhibits a lower affinity and potency at

the M3 muscarinic receptor compared to revefenacin. The available data from in vitro

pharmacological evaluations are summarized below.
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Compound
Target
Receptor

Relative
Binding
Affinity

Relative
Potency

Reference

THRX-195518
M3 Muscarinic

Receptor

3- to 10-fold

lower than

revefenacin

Approx. 1/3 to

1/10 of

revefenacin

[1][3][4]

Revefenacin
M3 Muscarinic

Receptor
- - [1][3][4]

Note: The 3- to 10-fold reduced binding affinity of THRX-195518 was not considered

biologically significant in the context of the variability observed in the studies.[3][4]

M3 Receptor Signaling and Antagonism
Muscarinic M3 receptors are G-protein coupled receptors (GPCRs) that, upon activation by

acetylcholine, couple to Gq/11 proteins. This initiates a signaling cascade involving the

activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3)

and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), which is a

key event in smooth muscle contraction. Muscarinic antagonists like revefenacin and THRX-
195518 competitively block the binding of acetylcholine to the M3 receptor, thereby inhibiting

this signaling pathway and promoting bronchodilation.
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M3 Receptor Signaling Pathway and Antagonist Action
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Experimental Protocols
The determination of the M3 receptor activity for THRX-195518 and revefenacin involves

standard in vitro pharmacological assays, primarily radioligand binding assays and functional

assays.

Radioligand Binding Assay
Radioligand binding assays are employed to determine the binding affinity of the compounds to

the M3 receptor. A common method is a competition binding assay using a radiolabeled

antagonist.

Objective: To determine the equilibrium dissociation constant (Ki) of the test compounds

(THRX-195518 and revefenacin) for the human M3 muscarinic receptor.

Methodology:

Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing

the human M3 receptor are typically used.

Radioligand: A tritiated non-selective muscarinic antagonist, such as [3H]-N-

methylscopolamine ([3H]-NMS), is used at a fixed concentration, usually at or below its Kd

for the M3 receptor.

Competition: The cell membranes and radioligand are incubated with varying concentrations

of the unlabeled test compound.

Incubation: The mixture is incubated in a suitable buffer at a controlled temperature (e.g., 25-

30°C) to allow the binding to reach equilibrium.

Separation: The receptor-bound radioligand is separated from the free radioligand by rapid

vacuum filtration through glass fiber filters.

Quantification: The radioactivity retained on the filters is measured using liquid scintillation

counting.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific

binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1426059?utm_src=pdf-body
https://www.benchchem.com/product/b1426059?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1426059?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


using the Cheng-Prusoff equation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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